The Core Mechanism of Ac-DNLD-AMC Fluorescence: A Technical Guide for Researchers
The Core Mechanism of Ac-DNLD-AMC Fluorescence: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the fluorescent probe Ac-DNLD-AMC, a valuable tool for researchers and scientists in the field of apoptosis and drug development. We will delve into the fundamental mechanism of its fluorescence, its specificity for caspase-3, and provide detailed protocols for its application in experimental settings.
The Principle of Fluorescence: Enzymatic Cleavage and Fluorophore Release
The fluorescence of Ac-DNLD-AMC is contingent upon a process of enzymatic cleavage. The molecule itself is a non-fluorescent substrate composed of a four-amino-acid peptide sequence (Asp-Asn-Leu-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched.[1]
The core of the mechanism lies in the substrate's interaction with caspase-3, a key executioner enzyme in the apoptotic pathway.[2] Caspase-3 recognizes and cleaves the peptide sequence specifically after the final aspartate (D) residue.[3][4] This cleavage event liberates the AMC fluorophore from the quenching effects of the peptide, resulting in a significant increase in fluorescence.[1][4][5] The intensity of the emitted light is directly proportional to the amount of AMC released, and therefore, to the activity of caspase-3 in the sample.[2][6]
The fluorescent properties of the liberated AMC are characterized by specific excitation and emission wavelengths, which are crucial for its detection and quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the Ac-DNLD-AMC substrate and the resulting AMC fluorophore.
| Parameter | Value | Reference |
| Ac-DNLD-AMC Molecular Weight | 674.7 g/mol | [5] |
| AMC Excitation Maximum | 340-360 nm | [4][5] |
| AMC Emission Maximum | 440-460 nm | [4][5] |
| Caspase-3 Km for Ac-DEVD-AMC * | 10 µM | [3] |
Note: While the Km value is for the similar Ac-DEVD-AMC substrate, it provides a useful reference for the affinity of caspase-3 for such tetrapeptide-AMC substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic cleavage of Ac-DNLD-AMC and a typical experimental workflow for a caspase-3 activity assay.
Detailed Experimental Protocols
This section provides a detailed methodology for performing a caspase-3 activity assay using Ac-DNLD-AMC.
Reagent Preparation
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Lysis Buffer (5X): A common lysis buffer formulation includes 100 mM HEPES (pH 7.5), 50% glycerol, and 10 mM DTT. Store at -20°C.
-
Assay Buffer (1X): Prepare by diluting the 5X Lysis Buffer to 1X with sterile, nuclease-free water. A typical formulation is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[3] Prepare fresh before use.
-
Ac-DNLD-AMC Stock Solution (10 mM): Dissolve lyophilized Ac-DNLD-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. This will be used to generate a standard curve. Store in aliquots at -20°C.
Cell Lysate Preparation
-
Induce apoptosis in your experimental cell line using a known stimulus. A negative control of non-induced cells should be run in parallel.
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.[6]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold 1X Assay Buffer. The volume will depend on the cell number, but a typical starting point is 100 µL per 1-5 million cells.
-
Lyse the cells by freeze-thaw cycles or by using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Caspase-3 Activity Assay
-
Prepare a standard curve: Perform serial dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a range of concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).
-
Set up the reaction: In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (adjust volume to have equal protein amounts, e.g., 50-100 µg of total protein).
-
45 µL of 1X Assay Buffer.
-
5 µL of 10 mM Ac-DNLD-AMC stock solution (final concentration will be 50 µM).
-
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure fluorescence: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[4][5]
Data Analysis
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC produced in each experimental sample.
-
Express the caspase-3 activity as the amount of AMC released per unit of time per unit of protein (e.g., pmol AMC/min/µg protein).
Specificity of the DNLD Sequence
While the DEVD sequence is a well-established substrate for caspase-3, research has shown that other caspases, such as caspase-7, -8, and -9, can also cleave it.[7] The DNLD sequence, however, has been demonstrated to have a higher selectivity for caspase-3.[7] This enhanced specificity is attributed to a notable interaction between the asparagine (N) residue of the substrate and the Ser209 residue in the S3 subsite of caspase-3.[7] This makes Ac-DNLD-AMC a more specific tool for probing caspase-3 activity compared to substrates with the DEVD sequence.
Conclusion
Ac-DNLD-AMC is a powerful and specific fluorogenic substrate for the detection and quantification of caspase-3 activity. Its mechanism, based on the enzymatic release of the fluorescent AMC molecule, provides a sensitive and reliable method for studying apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this valuable tool in their investigations into programmed cell death and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Ac-DNLD-AMC peptide [novoprolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
